Methyl 2,3-dibromopyridine-4-acetate
Overview
Description
. This pyridine-based compound is notable for its unique chemical properties, making it a valuable substance in various scientific experiments and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-dibromopyridine-4-acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method includes the bromination of 2,3-dibromopyridine with bromine in the presence of a catalyst, followed by the esterification of the resulting dibromopyridine with methanol and acetic acid under acidic conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-dibromopyridine-4-acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form pyridine N-oxides or reduction reactions to yield debrominated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions typically occur under mild conditions with the use of polar aprotic solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve selective oxidation.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 2,3-diaminopyridine or 2,3-dithiopyridine can be formed.
Oxidation Products: Pyridine N-oxides are common products of oxidation reactions involving this compound.
Scientific Research Applications
Methyl 2,3-dibromopyridine-4-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research into its potential as an anticancer agent and its role in drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which methyl 2,3-dibromopyridine-4-acetate exerts its effects involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting enzymatic activity. The bromine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- Methyl 2,3-dichloropyridine-4-acetate
- Methyl 2,3-difluoropyridine-4-acetate
- Methyl 2,3-diiodopyridine-4-acetate
Comparison: Methyl 2,3-dibromopyridine-4-acetate is unique due to the presence of bromine atoms, which confer distinct reactivity and chemical properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable than chlorine and fluorine, leading to different steric and electronic effects in chemical reactions. This makes this compound particularly useful in specific synthetic applications where such properties are advantageous .
Properties
IUPAC Name |
methyl 2-(2,3-dibromopyridin-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-6(12)4-5-2-3-11-8(10)7(5)9/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTWTKMZSUWUPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=NC=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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